
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is a synthetic compound often used in peptide synthesis. It is a derivative of proline, an amino acid, and features protective groups that facilitate its incorporation into peptides without unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA typically involves multiple steps:
Protection of the amino group: The amino group of L-beta-Homohydroxyproline is protected using a Boc (tert-butoxycarbonyl) group.
Esterification: The hydroxyl group is esterified with benzyl (OBzl) to protect it during subsequent reactions.
Coupling with DCHA: The protected L-beta-Homohydroxyproline is then coupled with DCHA (dicyclohexylamine) to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using automated peptide synthesizers and optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and OBzl groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation for OBzl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt) are commonly used.
Major Products
Deprotected Amino Acid: Removal of protective groups yields L-beta-Homohydroxyproline.
Peptides: Coupling reactions produce peptides with this compound as a residue.
科学研究应用
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
作用机制
The mechanism of action of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA involves its incorporation into peptides. The protective groups (Boc and OBzl) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once incorporated, the protective groups are removed to yield the functional peptide.
相似化合物的比较
Similar Compounds
Boc-L-Proline: Another proline derivative used in peptide synthesis.
Boc-L-Hydroxyproline: Similar to Boc-L-beta-Homohydroxyproline but with a hydroxyl group at a different position.
Boc-L-beta-Homoproline: Lacks the hydroxyl group present in Boc-L-beta-Homohydroxyproline.
Uniqueness
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is unique due to the presence of both Boc and OBzl protective groups, which provide enhanced stability and specificity during peptide synthesis. The hydroxyl group also adds functionality, allowing for additional chemical modifications.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-QDVCFFRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)

![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)
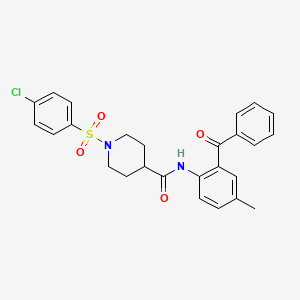
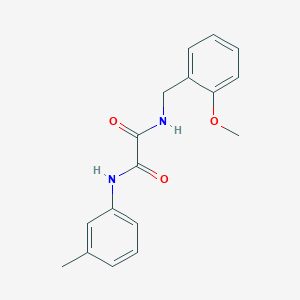
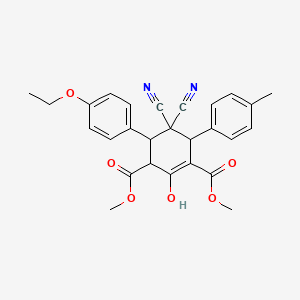
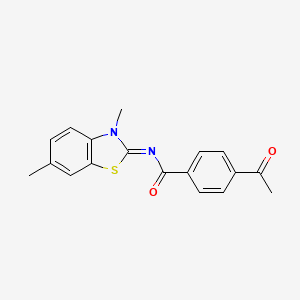
![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)
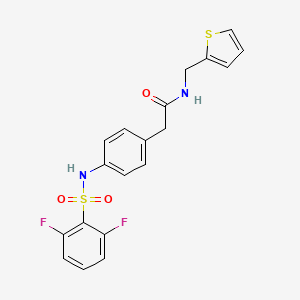
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
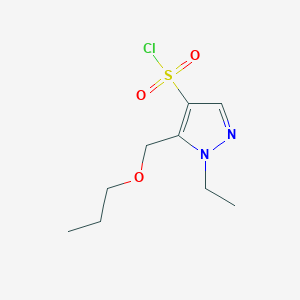

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
